Product packaging for 4-Methylthio-2-oxobutanoate(Cat. No.:)

4-Methylthio-2-oxobutanoate

カタログ番号: B1231810
分子量: 147.17 g/mol
InChIキー: SXFSQZDSUWACKX-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

Significance as an Alpha-Keto Acid Intermediate in Core Metabolic Pathways

4-Methylthio-2-oxobutanoate is a crucial intermediate in the methionine salvage pathway, also known as the Yang cycle. nih.govnormalesup.org This pathway is essential for regenerating the amino acid methionine from its byproduct, 5'-methylthioadenosine (MTA), which is produced during the synthesis of polyamines and ethylene (B1197577). researchgate.netnormalesup.org The regeneration of methionine is vital for sustaining protein synthesis, DNA methylation, and the production of other essential metabolites. normalesup.orgresearchgate.net

The final step in the methionine salvage pathway involves the transamination of MTOB to form L-methionine. nih.govebi.ac.uk This reaction is catalyzed by various aminotransferases, which utilize amino donors like glutamate (B1630785) or aromatic amino acids. ebi.ac.uk The presence and activity of these enzymes are critical for maintaining methionine homeostasis within the cell. nih.gov

Beyond the methionine salvage pathway, MTOB is involved in other metabolic processes. It is a precursor to methional, a compound that has been shown to induce apoptosis in certain cell lines. smolecule.comhmdb.ca Furthermore, MTOB is connected to cysteine metabolism and can be synthesized from L-methionine through the action of methionine transaminase. nih.govsmolecule.comumaryland.edu In some organisms, MTOB can also be formed from D-methionine via D-methionine—pyruvate (B1213749) transaminase. wikipedia.org

The central role of MTOB in these interconnected pathways highlights its importance in cellular function. Its concentration and metabolism are tightly regulated, and disruptions in its metabolic flux can have significant physiological consequences. hmdb.ca

Historical Elucidation of its Metabolic Trajectory

The understanding of this compound's role in metabolism has evolved over several decades, closely tied to the elucidation of the methionine salvage pathway. Initial studies in the 1970s on ethylene biosynthesis in plants revealed that methionine was the precursor to this plant hormone. normalesup.org Researchers observed that while methionine stores were limited, ethylene production could be sustained for extended periods, suggesting a recycling mechanism for methionine. normalesup.org

This led to the proposal of the "Yang Cycle," named after Shang Fa Yang, a key figure in this research. nih.gov The pathway was progressively deciphered, with S-adenosylmethionine (AdoMet) identified as a core component. nih.gov It was established that the methylthio- group of MTA was recycled back to methionine. normalesup.org

Initially, it was thought that the methylthio- group was transferred to an acceptor molecule like homoserine. normalesup.org However, later studies in plants, yeast, and bacteria demonstrated that the ribose moiety of MTA was also incorporated into the 2-aminobutyryl portion of methionine. normalesup.org The isolation of MTOB from the culture fluids of bacteria and fungi provided direct evidence for its role as an intermediate in this pathway. nih.gov

The complete elucidation of the cycle was achieved in 1987 with the discovery that L-glutamine was the most efficient amino group donor for the final transamination step that converts MTOB to methionine. nih.gov This final step was found to be irreversible in practice, preventing the backward degradation of methionine. normalesup.org The enzymes involved in the pathway have since been identified and characterized in various organisms, from bacteria to humans, highlighting the ubiquitous and essential nature of this metabolic route. nih.govpnas.orgoup.com

Structural Basis for Biochemical Reactivity of this compound

The biochemical reactivity of this compound is dictated by its distinct structural features. As an α-keto acid, it possesses a ketone group adjacent to a carboxylic acid group. smolecule.comymdb.ca This arrangement makes the α-keto carbon electrophilic and susceptible to nucleophilic attack, a key feature in its transamination to methionine.

The molecule also contains a thioether linkage (a sulfur atom bonded to two alkyl groups), which is a significant contributor to its chemical properties. smolecule.comymdb.ca The methylthio group is crucial for its biological activity, including its role as a precursor to methional, where the sulfur atom plays a direct role in the molecule's ability to induce apoptosis. smolecule.com

Similarly, in aminotransferases, the keto group of MTOB is the site of reaction where an amino group is transferred from an amino acid donor, facilitated by a pyridoxal-5'-phosphate (PLP) cofactor. ebi.ac.uk The specificity of these enzymes for MTOB is determined by the precise arrangement of amino acid residues in their active sites, which form a binding pocket that accommodates the substrate. ebi.ac.uk

Table 1: Chemical and Physical Properties of this compound

Property Value Source
Molecular Formula C5H8O3S nih.govgenome.jp
Molecular Weight 148.18 g/mol nih.govnih.gov
IUPAC Name 4-(methylsulfanyl)-2-oxobutanoic acid nih.govnih.gov
Synonyms 2-keto-4-methylthiobutyric acid, KMTB, α-ketomethionine nih.govdrugbank.com
InChIKey SXFSQZDSUWACKX-UHFFFAOYSA-M nih.gov
SMILES CSCCC(=O)C(=O)O nih.gov
Physical Description Slightly soluble in water, weakly acidic hmdb.ca

Table 2: Key Enzymes in the Metabolism of this compound

Enzyme Reaction Organism(s) Source
Methionine Aminotransferase This compound + Amino Acid Donor ⇌ L-Methionine + α-Keto Acid Bacteria, Humans ebi.ac.uk
D-methionine—pyruvate transaminase D-methionine + pyruvate ⇌ this compound + L-alanine Plants wikipedia.org
Methionine—glyoxylate (B1226380) transaminase L-methionine + glyoxylate ⇌ this compound + glycine Plants wikipedia.org
This compound reductase (NADH) This compound + NADH + H+ ⇌ 2-hydroxy-4-(methylthio)butanoate + NAD+ Humans expasy.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7O3S- B1231810 4-Methylthio-2-oxobutanoate

3D Structure

Interactive Chemical Structure Model





特性

分子式

C5H7O3S-

分子量

147.17 g/mol

IUPAC名

4-methylsulfanyl-2-oxobutanoate

InChI

InChI=1S/C5H8O3S/c1-9-3-2-4(6)5(7)8/h2-3H2,1H3,(H,7,8)/p-1

InChIキー

SXFSQZDSUWACKX-UHFFFAOYSA-M

SMILES

CSCCC(=O)C(=O)[O-]

正規SMILES

CSCCC(=O)C(=O)[O-]

同義語

2-keto-4-methylthiobutanoic acid
2-keto-4-methylthiobutyrate
2-keto-4-methylthiobutyric acid
2-keto-4-methylthiobutyric acid, calcium salt
2-keto-4-methylthiobutyric acid, monosodium salt
2-keto-4-thiomethylbutyrate
2-ketothiomethylbutyric acid
2-oxo-4-thiomethylbutyric acid
4-methylmercapto-2-oxobutyrate
4-methylthio-2-ketobutyric acid
4-methylthio-2-oxobutanoate
4-methylthio-2-oxobutanoic acid
4-methylthio-2-oxobutyric acid
alpha-keto-gamma-methiolbutyrate
alpha-ketomethionine
alpha-oxo-gamma-methylthiobutyric acid
alpha-oxomethionine
gamma-methiol-keto-butyric acid
S-methyl-alpha-ketobutyric acid

製品の起源

United States

Biochemical Pathways and Metabolic Fates of 4 Methylthio 2 Oxobutanoate

Central Role in the Methionine Salvage Pathway (MSP)

The methionine salvage pathway (MSP) is a ubiquitous and vital metabolic cycle that recycles the methylthio- group from 5'-methylthioadenosine (MTA), a byproduct of polyamine and ethylene (B1197577) biosynthesis, to reform L-methionine. nih.gov This pathway is essential for conserving the metabolically expensive sulfur atom and the methyl group of methionine. nih.gov 4-Methylthio-2-oxobutanoate is the penultimate compound in this pathway, directly preceding the reformation of L-methionine. researchgate.netnih.govnih.gov

Conversion from Methylthioadenosine (MTA) and Upstream Intermediates

The journey to this compound begins with 5'-methylthioadenosine (MTA), which is generated in significant quantities during the synthesis of polyamines like spermidine (B129725) and spermine, and in plants, during the production of the hormone ethylene. researchgate.net The initial steps of the MSP vary among organisms. In many bacteria and eukaryotes, MTA is first phosphorolytically cleaved by MTA phosphorylase to yield adenine (B156593) and 5-methylthioribose-1-phosphate (MTR-1-P). Alternatively, some organisms utilize a two-step process involving MTA nucleosidase to hydrolyze MTA to adenine and 5-methylthioribose (MTR), followed by the phosphorylation of MTR to MTR-1-P by MTR kinase.

Once MTR-1-P is formed, a series of enzymatic reactions, which can differ between species, ultimately lead to the production of this compound. In the well-characterized pathway in Bacillus subtilis, MTR-1-P is isomerized to 5-methylthioribulose-1-phosphate (MTRu-1-P), which is then dehydrated. nih.gov Subsequent enzymatic steps involving an enolase and a phosphatase generate 1,2-dihydroxy-3-keto-5-methylthiopentene. An aci-reductone dioxygenase then acts on this intermediate to form this compound.

Table 1: Key Upstream Intermediates in the Conversion of MTA to this compound
Intermediate CompoundAbbreviationKey Role in the Pathway
5'-MethylthioadenosineMTAThe starting byproduct that enters the methionine salvage pathway.
5-Methylthioribose-1-phosphateMTR-1-PA central intermediate formed from the initial processing of MTA.
5-Methylthioribulose-1-phosphateMTRu-1-PAn isomerized product that undergoes further enzymatic conversion.

Recycling to L-Methionine via Transamination

The final and critical step of the methionine salvage pathway is the conversion of this compound to L-methionine. This reaction is a transamination, where an amino group is transferred from a donor molecule to this compound. researchgate.net The specificity of the aminotransferase and the preferred amino donor can vary significantly across different organisms. nih.gov

In many organisms, including mammals and plants, L-glutamine is a highly efficient amino group donor for this final step. researchgate.netkth.se Other amino acids such as aromatic amino acids and glutamate (B1630785) can also serve as donors. researchgate.net The enzyme responsible for this conversion is a transaminase, which in some cases can be a broad-specificity enzyme capable of acting on various keto-acid precursors. For instance, in Klebsiella pneumoniae, a tyrosine aminotransferase has been shown to catalyze this reaction. researchgate.net

Diverse Variations of the Methionine Salvage Pathway Across Organisms

While the core function of the methionine salvage pathway—the regeneration of L-methionine—is conserved, the specific enzymes and intermediates can vary considerably across the domains of life. researchgate.net These variations reflect the diverse metabolic capabilities and environmental niches of different organisms.

For example, the initial processing of MTA can occur via either a phosphorylase or a nucleosidase/kinase combination. The enzymes responsible for the steps between MTR-1-P and this compound also show diversity. In some bacteria, an enolase-phosphatase is a single bifunctional enzyme, whereas in others, these are two distinct proteins. Furthermore, some organisms have evolved oxygen-independent versions of the pathway, which is crucial for anaerobic microbes. researchgate.net The final transamination step also exhibits variability in terms of the specific aminotransferases involved and their preferred amino donors. nih.gov

Table 2: Variations in the Methionine Salvage Pathway Across Different Organisms
Organism TypeKey Variations in the Pathway
Bacteria (e.g., B. subtilis)Utilizes MTA nucleosidase and MTR kinase for the initial steps.
Bacteria (e.g., P. aeruginosa)Employs MTA phosphorylase.
Eukaryotes (e.g., Animals, Fungi)Generally utilize MTA phosphorylase.
PlantsThe pathway is also known as the Yang Cycle, crucial for ethylene biosynthesis. researchgate.net
Anaerobic MicrobesPossess oxygen-independent variations of the pathway. researchgate.net

Involvement in Transamination Reactions Beyond the Methionine Salvage Cycle

While its primary role is within the MSP, this compound can also participate in other transamination reactions, highlighting the interconnectedness of amino acid metabolic pathways. The aminotransferases that act on this compound often exhibit broad substrate specificity.

Substrate Specificity of Related Aminotransferases

The aminotransferases that catalyze the conversion of this compound to L-methionine are not always exclusively dedicated to this reaction. Many of these enzymes can recognize and process a range of α-keto acids and amino acids. For example, the tyrosine aminotransferase from Klebsiella pneumoniae that acts on this compound can also efficiently catalyze the transamination of aromatic amino acids. researchgate.net

In chicken tissues, a variety of L-amino acids, including branched-chain amino acids and glutamic acid, can serve as nitrogen donors for the transamination of this compound, indicating the involvement of multiple aminotransferases with overlapping specificities. This broad substrate acceptance suggests that the synthesis of methionine from its keto-acid precursor is a robust process supported by several enzymatic systems.

Reversibility and Equilibrium Dynamics of Transamination Steps

When other amino donors like glutamate are used, the resulting α-keto acid (α-ketoglutarate) is a central metabolite that can participate in numerous other reactions, making the equilibrium of the transamination more dynamic and potentially reversible depending on the cellular concentrations of the respective substrates and products.

Participation in Glucosinolate Biosynthesis in Plants

This compound, also known as 2-keto-4-methylthiobutyric acid, is a pivotal intermediate in the biosynthesis of methionine-derived aliphatic glucosinolates in plants, particularly within the Brassicaceae family, which includes the model organism Arabidopsis thaliana. nih.govnih.gov These glucosinolates are sulfur-containing secondary metabolites that play a crucial role in the plant's defense mechanisms. nih.gov The formation of these compounds involves a chain elongation pathway that extends the side chain of methionine, for which this compound serves as the initial substrate. nih.govnih.gov The process begins with the deamination of methionine to this compound, a reaction catalyzed by the cytosolic enzyme branched-chain aminotransferase 4 (BCAT4). nih.govnih.govresearchgate.net

Following its synthesis from methionine, this compound enters the core chain elongation cycle. nih.gov The committed step in this pathway is an aldol-type condensation reaction between this compound and acetyl-CoA. nih.gov This reaction is catalyzed by the enzyme methylthioalkylmalate synthase (MAMS). nih.govnih.gov MAMS is believed to have evolved from isopropylmalate synthase (IPMS), an enzyme involved in leucine (B10760876) biosynthesis, highlighting the close evolutionary relationship between these two pathways. nih.govnih.gov The condensation reaction yields a 2-(methylthio)alkylmalate derivative, initiating the first of potentially multiple elongation cycles. nih.govmdpi.com

Table 1: Initial Condensation Reaction in Glucosinolate Chain Elongation

Substrate 1Substrate 2EnzymeProduct
This compoundAcetyl-CoAMethylthioalkylmalate Synthase (MAMS)2-(2'-methylthio)ethylmalate

The chain elongation of methionine-derived glucosinolates is an iterative process, allowing for the synthesis of a diverse array of glucosinolates with varying side chain lengths. nih.gov Each cycle extends the aliphatic chain by a single methylene (B1212753) group. mdpi.com After the initial condensation catalyzed by MAMS, the resulting 2-malate derivative undergoes two subsequent reactions to complete a cycle:

Isomerization : The product is isomerized to a 3-malate derivative by the enzyme isopropylmalate isomerase (IPMI). nih.govmdpi.com

Oxidative Decarboxylation : The 3-malate derivative is then oxidatively decarboxylated by isopropylmalate dehydrogenase (IPMDH), which yields an elongated 2-oxo acid. nih.govmdpi.com

This newly formed, elongated 2-oxo acid can either be transaminated to form the corresponding amino acid (like homomethionine or dihomomethionine) which then proceeds to the core glucosinolate synthesis pathway, or it can re-enter the elongation cycle for further extension. nih.gov The number of elongation cycles is a key determinant of the final glucosinolate structure and is regulated by different MAMS isoforms. nih.gov For instance, in A. thaliana, MAMS1 and MAMS2 are primarily involved in synthesizing C3-C5 glucosinolates, while MAMS3 produces shorter chain and C6-C8 glucosinolates. nih.gov

Table 2: Overview of Iterative Chain Elongation Cycles

CycleStarting 2-Oxo AcidKey EnzymesProduct (Elongated 2-Oxo Acid)Corresponding Amino Acid
1This compoundMAMS, IPMI, IPMDH5-Methylthio-2-oxopentanoateHomomethionine
25-Methylthio-2-oxopentanoateMAMS, IPMI, IPMDH6-Methylthio-2-oxohexanoateDihomomethionine
3+Elongated 2-oxo acidMAMS, IPMI, IPMDHFurther elongated 2-oxo acidsHigher homologues

Other Identified Metabolic Transformations of this compound

Beyond its role as a precursor in plant secondary metabolism, this compound is involved in several other significant metabolic pathways across various organisms.

Methionine Salvage Pathway (Yang Cycle) : In many organisms, including humans, this compound is a key intermediate in the methionine salvage pathway. nih.govresearchgate.net This pathway is crucial for recycling the methylthio- group from S-adenosylmethionine (SAM) byproducts, such as methylthioadenosine, to regenerate methionine. researchgate.net In the final step of this cycle, this compound is transaminated to form L-methionine, thus ensuring the continuous availability of this essential amino acid for protein synthesis and methylation reactions. nih.govmetabolomicsworkbench.org

Precursor to Methional : this compound is the direct precursor of methional. nih.govmimedb.org Methional is a volatile compound known for its distinct flavor but has also been identified as a potent inducer of apoptosis (programmed cell death) in certain cell lines. nih.govmimedb.org

Oxidative Decarboxylation : The branched-chain 2-oxo acid dehydrogenase complex (BCOADC) can catalyze the oxidative decarboxylation of this compound. nih.govnih.gov This reaction represents an alternative catabolic fate for the compound, distinct from its role in salvage or biosynthetic pathways. nih.gov

Growth Support in Methionine-Dependent Cells : In cell culture studies, this compound has been shown to support the growth of methionine-dependent transformed cells by being converted intracellularly into methionine. nih.gov

Table 3: Summary of Other Metabolic Fates of this compound

Pathway/ProcessKey TransformationSignificance
Methionine Salvage PathwayTransamination to L-methionineRegeneration of methionine for protein synthesis and methylation reactions. nih.govresearchgate.net
Apoptosis InductionConversion to MethionalPrecursor to a molecule that can trigger programmed cell death. nih.gov
Branched-Chain Amino Acid CatabolismOxidative decarboxylation by Branched-chain 2-oxo acid dehydrogenase complex (BCOADC)Alternative catabolic route for the compound. nih.govnih.gov
Cellular MetabolismConversion to L-methionine in cultured cellsCan alleviate methionine dependence in certain cell lines. nih.gov

Enzymology and Reaction Mechanisms of 4 Methylthio 2 Oxobutanoate Transformations

Methionine Aminotransferase (MAT) and Related Transaminases

Methionine aminotransferases (MATs), along with other related transaminases, are pivotal in the metabolism of 4-methylthio-2-oxobutanoate (MTOB), also known as 4-(methylsulfanyl)-2-oxobutanoate. mdpi.comresearchgate.net These enzymes facilitate the reversible transfer of an amino group to MTOB, thereby forming methionine. ontosight.ai This transamination reaction is a critical step in methionine biosynthesis and salvage pathways. ontosight.aimdpi.com

In the context of glucosinolate biosynthesis in plants like Arabidopsis thaliana, a specific branched-chain aminotransferase, BCAT4, is responsible for the initial deamination of methionine to produce MTOB. nih.gov This reaction provides the starting substrate for the subsequent chain elongation process. mdpi.comresearchgate.net Conversely, another aminotransferase, BCAT3, can catalyze the reverse reaction, transaminating elongated 2-oxo acids to yield methionine derivatives that enter the core glucosinolate pathway. mdpi.comoup.com The catalytic activity of these aminotransferases underscores their importance in connecting amino acid metabolism with the production of specialized plant defense compounds. nih.gov

Characterization of Catalytic Mechanisms and Kinetics

The catalytic mechanism of methionine aminotransferases and related transaminases involves a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent reaction. nih.govacs.org The process occurs in two half-reactions. In the first, the amino group from an amino acid donor is transferred to the PLP cofactor, forming pyridoxamine (B1203002) 5'-phosphate (PMP) and releasing a 2-oxo acid. In the second half-reaction, the amino group from PMP is transferred to the 2-oxo acid acceptor, in this case, this compound, to form the corresponding amino acid, methionine, and regenerate the PLP-enzyme complex. nih.gov

Kinetic studies of these transaminases reveal their substrate preferences. For instance, recombinant BCAT4 from Arabidopsis thaliana demonstrates high efficiency with methionine and its corresponding 2-oxo acid, this compound. nih.govoup.com This specificity strongly supports its role in initiating the methionine chain elongation pathway for glucosinolate biosynthesis. nih.gov The kinetic parameters, such as the Michaelis constant (Km) and catalytic rate (kcat), quantify the enzyme's affinity for its substrates and its catalytic efficiency. For example, some transaminases exhibit Km values for this compound in the millimolar range. h-its.org The pH-dependence of the kinetic parameters further indicates the involvement of acid/base catalysis in the reaction mechanism. nih.gov

In some neoplastic cells that are dependent on an external supply of methionine, the addition of this compound can restore growth in the absence of methionine. nih.gov This highlights the functional presence of a transaminase capable of converting MTOB to methionine. nih.gov Inhibitors designed as transition-state analogues of the MTOB transamination reaction have been shown to selectively inhibit the proliferation of these cancer cells, suggesting that this enzyme could be a target for therapeutic intervention. nih.gov

Structural Biology of Enzymes Interacting with this compound (e.g., X-ray Crystallography)

X-ray crystallography has been instrumental in elucidating the three-dimensional structures of enzymes that interact with this compound, providing invaluable insights into their catalytic mechanisms and substrate specificity. nih.govnih.govsci-hub.se By determining the atomic coordinates of the protein, researchers can visualize the active site architecture, identify key amino acid residues involved in substrate binding and catalysis, and understand the conformational changes that occur during the enzymatic reaction. nih.govberstructuralbioportal.org

The crystal structure of Brassica juncea methylthioalkylmalate synthase (MAMS) in a complex with 4-methylthio-2-oxobutanoic acid (4MTOB) and Coenzyme A (CoA) has been solved at high resolution. mdpi.comnih.gov This structure reveals a dimeric protein where each monomer consists of an N-terminal α/β-barrel domain and a C-terminal α-helical domain. mdpi.com The active site is located at the interface of these domains, with 4MTOB binding in the N-terminal domain and CoA interacting with both domains. mdpi.comportlandpress.com The structure clearly shows the positions of the substrate, the cofactor, and a divalent metal ion (Mn2+) within the active site, defining the catalytic center. mdpi.com

Key residues that form the substrate-binding pocket and are responsible for substrate preference have been identified through these structural studies. mdpi.comportlandpress.com For instance, in B. juncea MAMS, specific residues create a binding site that accommodates the methylthio group of 4MTOB. mdpi.com The structural information, combined with site-directed mutagenesis, allows for a detailed understanding of how these enzymes have evolved to recognize and process their specific substrates. nih.gov These structural insights are not only crucial for understanding the fundamental biology of these enzymes but also provide a basis for protein engineering efforts aimed at modifying their catalytic properties. nih.govberstructuralbioportal.org

Substrate Promiscuity and Enzyme Engineering for Modified Specificity

Substrate promiscuity, the ability of an enzyme to catalyze reactions with multiple substrates, is a known characteristic of many aminotransferases. nih.gov This promiscuity can have significant implications for metabolic networks, allowing enzymes to participate in multiple pathways. For example, Arabidopsis BCAT3 is involved in both amino acid biosynthesis and glucosinolate metabolism. oup.com While some aminotransferases show high specificity for this compound, others can act on a broader range of 2-oxo acids. nih.govoup.com This inherent flexibility is thought to be a key factor in the evolution of new metabolic pathways. nih.gov

The understanding of enzyme structure and the molecular basis of substrate specificity has paved the way for enzyme engineering. frontiersin.org By using techniques like site-directed mutagenesis and directed evolution, scientists can alter the amino acid sequence of an enzyme to modify its substrate specificity. frontiersin.orgresearchgate.net For instance, by changing key residues in the active site of an aminotransferase, it is possible to enhance its activity towards a non-native substrate or reduce its activity towards its original substrate. frontiersin.org

In the context of enzymes interacting with this compound, engineering efforts could be directed at creating novel biocatalysts for specific applications. For example, modifying the substrate specificity of a transaminase could enable the production of novel amino acids. Similarly, engineering methylthioalkylmalate synthase (MAMS) could lead to the production of glucosinolates with altered side-chain lengths, potentially with enhanced pest resistance or nutritional properties. nih.gov The combination of rational design based on structural information and evolutionary approaches provides a powerful toolkit for tailoring enzyme function for biotechnological purposes. frontiersin.orgresearchgate.net

Enzymes of the Glucosinolate Chain Elongation Pathway

The biosynthesis of aliphatic glucosinolates in plants of the Brassicaceae family involves an iterative chain elongation pathway that extends the side chain of methionine. encyclopedia.pubportlandpress.com This process begins with the deamination of methionine to this compound, catalyzed by the enzyme branched-chain amino acid aminotransferase 4 (BCAT4). mdpi.comencyclopedia.pub The resulting this compound then enters a three-step elongation cycle. encyclopedia.pubportlandpress.com This cycle is catalyzed by a suite of three enzymes: methylthioalkylmalate synthase (MAMS), isopropylmalate isomerase (IPMI), and isopropylmalate dehydrogenase (IPMDH). mdpi.comencyclopedia.pub These enzymes work in concert to add a single methylene (B1212753) group to the aliphatic chain of the 2-oxo acid in each iteration. researchgate.netencyclopedia.pub

Methylthioalkylmalate Synthase (MAMS) Activity and Evolution

Methylthioalkylmalate synthase (MAMS) catalyzes the first and committing step of the glucosinolate chain elongation cycle. nih.govnih.gov It performs an aldol (B89426) condensation of this compound with acetyl-CoA to form a 2-methylthioalkylmalate derivative. mdpi.comnih.gov This reaction is crucial as it initiates the extension of the carbon chain. nih.gov

MAMS enzymes have evolved from isopropylmalate synthases (IPMS), which are involved in leucine (B10760876) biosynthesis. portlandpress.comnih.gov This evolutionary relationship is supported by phylogenetic analyses and similarities in their catalytic mechanisms. portlandpress.comnih.gov A key difference between MAMS and IPMS is the absence of a C-terminal regulatory domain in MAMS, which in IPMS is responsible for feedback inhibition by leucine. nih.gov The loss of this domain and a few key amino acid substitutions in the active site are thought to be the primary events that led to the recruitment of IPMS for glucosinolate biosynthesis. nih.gov

Different MAMS enzymes exhibit varying substrate specificities, which contributes to the diversity of glucosinolate structures found in nature. For example, in Arabidopsis, MAM1 preferentially uses short-chain ω-methylthio-2-oxo acids, while MAM3 can act on a broader range of substrates, including both short and long-chain variants. nih.gov The crystal structure of Brassica juncea MAMS has revealed the specific amino acid residues that line the substrate-binding pocket and control this specificity. nih.govportlandpress.com

The kinetic mechanism of MAMS from Brassica juncea has been determined to be an ordered bi-bi reaction, where 4-methylthio-2-oxobutanoic acid binds first, followed by acetyl-CoA. nih.gov The reaction is dependent on a divalent metal ion, such as Mn2+ or Mg2+, and involves acid/base catalysis. nih.govnih.gov

Isopropylmalate Isomerase (IPMI) and Isopropylmalate Dehydrogenase (IPMDH) Functions

Following the MAMS-catalyzed condensation, the next two steps in the chain elongation cycle are carried out by isopropylmalate isomerase (IPMI) and isopropylmalate dehydrogenase (IPMDH). encyclopedia.pubportlandpress.com These enzymes are also believed to have been recruited from leucine biosynthesis. plos.org

Isopropylmalate isomerase (IPMI) catalyzes the isomerization of the 2-malate derivative produced by MAMS into a 3-malate derivative. mdpi.comencyclopedia.pub In Arabidopsis, IPMI is a heterodimeric enzyme composed of a large and a small subunit. plos.orgoup.com There is one gene encoding the large subunit and three genes for the small subunits, suggesting functional specialization. plos.orgoup.com The different small subunits appear to direct the complex to participate in either leucine biosynthesis or glucosinolate chain elongation. plos.org The IPMI enzymes are located in the chloroplasts, where the chain elongation process takes place. oup.com

Isopropylmalate dehydrogenase (IPMDH) catalyzes the final step of the elongation cycle: the oxidative decarboxylation of the 3-malate derivative. mdpi.comencyclopedia.pub This reaction yields a 2-oxo acid that is one methylene group longer than the starting substrate. mdpi.comencyclopedia.pub The elongated 2-oxo acid can then either undergo another round of chain elongation or be transaminated by BCAT3 to form an elongated methionine derivative, which then enters the core glucosinolate biosynthetic pathway. mdpi.comencyclopedia.pub The structure and reaction mechanism of IPMDH have been studied, revealing a redox-active enzyme that utilizes NAD+ as a cofactor. mdpi.com

The coordinated action of MAMS, IPMI, and IPMDH allows for the iterative extension of the methionine side chain, leading to the wide variety of aliphatic glucosinolates observed in Brassicaceae. encyclopedia.pubportlandpress.com

2-Oxo-Acid Decarboxylases (e.g., ARO10) and this compound

2-oxo-acid decarboxylases are a class of enzymes crucial for the production of fusel alcohols, which are significant contributors to the flavor and aroma of fermented products. In the yeast Saccharomyces cerevisiae, a key enzyme in this process is ARO10, a thiamine (B1217682) pyrophosphate-dependent 2-oxo-acid decarboxylase with broad substrate specificity. asm.org

The decarboxylation of this compound (MTOB), the 2-oxo acid derived from methionine, is a critical step in the Ehrlich pathway. asm.org This pathway is responsible for the conversion of amino acids into their corresponding higher alcohols, also known as fusel alcohols. asm.org The enzyme ARO10 catalyzes the decarboxylation of MTOB to produce methional. oup.com Subsequently, methional is reduced to form methionol (B20129), a sulfur-containing fusel alcohol. oup.com This reaction is a key contributor to the flavor profiles of many fermented beverages. asm.org

The general mechanism involves the non-oxidative decarboxylation of the 2-oxo acid, releasing carbon dioxide and forming an aldehyde. This aldehyde can then be further metabolized, typically through reduction to an alcohol. asm.org

Studies in Saccharomyces cerevisiae have systematically compared the substrate specificities of five thiamine pyrophosphate-dependent 2-oxo-acid decarboxylases: Pdc1, Pdc5, Pdc6, Aro10, and Thi3. asm.org Among these, ARO10 demonstrates a high affinity for a range of 2-oxo acids, including those derived from branched-chain and sulfur-containing amino acids like methionine. asm.org While other decarboxylases such as Pdc1, Pdc5, and Pdc6 can also act on these substrates, ARO10 often exhibits superior kinetic properties, making it a primary contributor to the production of the corresponding fusel alcohols. asm.orgresearchgate.net Notably, Thi3 has not been shown to possess decarboxylase activity for any of the tested substrates. asm.org

The expression of the ARO10 gene is subject to transcriptional regulation. For instance, its transcription is upregulated when amino acids like phenylalanine, leucine, or methionine are the sole nitrogen source, as compared to growth on ammonia (B1221849) or proline. asm.org Interestingly, even under constitutive expression of ARO10, the presence of phenylalanine as a nitrogen source can lead to increased decarboxylase activity, suggesting the involvement of post-transcriptional regulatory mechanisms or the action of other proteins. asm.org In the brewing yeast Saccharomyces pastorianus, which contains orthologs of ARO10 from both its S. cerevisiae and S. eubayanus subgenomes, both isoenzymes catalyze the decarboxylation of 2-oxo acids from branched-chain and sulfur-containing amino acids. oup.com

EnzymeSubstrates Including this compoundOrganismKey Findings
ARO10 Phenylpyruvate, branched-chain 2-oxo acids, sulfur-containing 2-oxo acids (including MTOB)Saccharomyces cerevisiaeHigh affinity for branched-chain and sulfur-containing fusel alcohols; superior kinetic properties compared to Pdc enzymes. asm.org
Pdc1, Pdc5, Pdc6 Linear-chain 2-oxo acids, branched-chain and sulfur-containing 2-oxo acidsSaccharomyces cerevisiaeExhibit activity with MTOB but with different decarboxylation kinetics compared to ARO10. asm.org
LgScAro10, LgSeubAro10 2-oxo-acids from branched-chain and sulfur-containing amino acids, phenylpyruvateSaccharomyces pastorianusBoth isoenzymes are functional and their expression is induced by phenylalanine. oup.com

D-Amino Acid Oxidase (DAAO) and this compound Formation

D-amino acid oxidase (DAAO) is a flavoenzyme (containing FAD) that plays a significant role in the metabolism of D-amino acids. frontiersin.org It is characterized by its strict stereoselectivity for D-isomers of amino acids and its broad substrate specificity. frontiersin.orgfrontiersin.org

DAAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-imino acids. frontiersin.org This reaction involves the reduction of the FAD cofactor. The resulting imino acid is unstable and undergoes non-enzymatic hydrolysis in an aqueous environment to yield an α-keto acid and ammonia. frontiersin.org Simultaneously, the reduced flavin cofactor is reoxidized by molecular oxygen, producing hydrogen peroxide. frontiersin.orgfrontiersin.org In the context of this compound formation, DAAO acts on D-methionine, converting it to this compound. uniprot.orguniprot.org

This enzymatic conversion is a key step in utilizing D-methionine, which can originate from the diet or from the activity of gut bacteria. uniprot.org The this compound produced can then enter various metabolic pathways. For instance, it can be used in the synthesis of L-methionine through a subsequent transamination reaction. nih.gov

DAAO exhibits a high degree of stereoselectivity, meaning it is highly specific for the D-enantiomers of amino acids and shows little to no activity towards the corresponding L-isomers. frontiersin.orgnih.gov This property is crucial for its physiological role in detoxifying D-amino acids that can accumulate in the body. nih.gov

While strictly stereoselective, DAAO has a broad substrate specificity, acting on a variety of neutral and polar D-amino acids. frontiersin.org Studies have shown that DAAO from various sources, including pig kidney and the yeast Trigonopsis variabilis, can efficiently catalyze the oxidative deamination of D-methionine to produce this compound. uniprot.orgscispace.com The efficiency of this conversion can be high, with some systems achieving complete conversion of D-methionine. nih.gov The specificity of DAAO can be modulated through protein engineering, which holds potential for industrial and clinical applications. nih.gov

EnzymeSubstrateProductStereoselectivityKey Features
D-Amino Acid Oxidase (DAAO) D-MethionineThis compoundStrict for D-isomersBroad substrate specificity for neutral and polar D-amino acids. frontiersin.orguniprot.org

Functional Analysis of Undiscovered or Putative Enzymes Involved in this compound Metabolism

The metabolism of methionine and its derivatives, including this compound, is complex and involves a network of enzymes. While key enzymes like ARO10 and DAAO are well-characterized, research continues to identify and functionally analyze novel or putative enzymes that may play a role in these pathways. nih.govasm.org

In various organisms, the degradation of methionine can proceed through different routes, including transamination and elimination pathways initiated by various aminotransferases and C-S lyases, respectively. nih.gov The initial transamination of methionine to this compound can be catalyzed by different aminotransferases. nih.gov

Furthermore, the catabolism of methionine can be more intricate than the simple Ehrlich pathway. For example, in Saccharomyces cerevisiae, methionine can be converted to methanethiol (B179389) and α-ketobutyrate, the latter of which can be re-utilized by the cell, indicating a more economical metabolic strategy. oup.com

In the bacterium Brevibacterium linens, which is important for cheese flavor, L-methionine-γ-lyase (MGL) is a key enzyme in the production of volatile sulfur compounds from methionine. nih.govresearchgate.net This enzyme converts L-methionine to methanethiol, α-ketobutyrate, and ammonia. nih.gov

Proteomic studies in organisms like the diatom Fragilariopsis cylindrus have identified putative enzymes, such as aminotransferases and decarboxylases, that are elevated under conditions where the metabolism of methionine to dimethylsulfoniopropionate (DMSP) is active. researchgate.net These findings suggest the involvement of yet-to-be-fully-characterized enzymes in the broader metabolic network connected to this compound. researchgate.net

Putative Enzyme ClassPotential Role in MTOB MetabolismOrganism/ContextEvidence/Hypothesis
Aminotransferases Formation of MTOB from methionineLactic Acid Bacteria, Fragilariopsis cylindrusGenome analysis and proteomic data suggest the presence of various aminotransferases involved in methionine catabolism. nih.govresearchgate.net
L-methionine-γ-lyase (MGL) Alternative methionine degradation pathwayBrevibacterium linensKey enzyme in the production of volatile sulfur compounds, bypassing direct MTOB formation in this pathway. nih.gov
Pyridoxal-dependent decarboxylases Potential decarboxylation of MTOB or related keto-acidsFragilariopsis cylindrusElevated levels during active methionine metabolism suggest a role, though specific substrates are not yet confirmed. researchgate.net

Advanced Analytical Methodologies for 4 Methylthio 2 Oxobutanoate Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of MTOB in complex biological matrices. Its high sensitivity and selectivity allow for the precise detection and quantification of this keto acid.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Detection

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like MTOB, enabling their transfer from the liquid phase to the gas phase with minimal fragmentation. ESI-MS is frequently operated in negative ion mode for MTOB analysis, where the deprotonated molecule [M-H]⁻ is observed. For instance, in the analysis of MTOB, the precursor ion with a mass-to-charge ratio (m/z) of 147.0109 is typically monitored. nih.gov The technique has been successfully applied to detect MTOB in various samples, including microbial cultures and biological fluids. nih.govymdb.calmdb.ca The Yeast Metabolome Database (YMDB) lists LC-MS/MS spectra for MTOB, showcasing its detection in both positive and negative ionization modes. ymdb.ca

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and structural information, making it invaluable for the unambiguous identification and quantification of MTOB. In an MS/MS experiment, the precursor ion of MTOB (e.g., m/z 149 in positive mode or m/z 147 in negative mode) is isolated and fragmented to produce characteristic product ions. nih.govspectroscopyonline.com These fragmentation patterns serve as a molecular fingerprint, confirming the identity of the compound. For example, a common fragmentation of the [M-H]⁻ ion of a related compound, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), involves the loss of methyl mercaptan, resulting in a product ion at m/z 101. spectroscopyonline.com This principle of monitoring specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), is the basis for highly sensitive and selective quantification of MTOB in complex mixtures. researchgate.netchromatographyonline.com This approach has been utilized in metabolomics studies to quantify changes in MTOB levels in response to different stimuli or genetic modifications. researchgate.netscispace.com

Table 1: LC-MS Parameters for 4-Methylthio-2-oxobutanoate Analysis

ParameterDescriptionReference
Ionization Mode Negative Electrospray Ionization (ESI-) nih.gov
Precursor Ion (m/z) 147.0109 nih.gov
Ionization Mode Positive Electrospray Ionization (ESI+) ymdb.calmdb.ca
Precursor Ion (m/z) 149.0122 nih.gov
Fragmentation Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD) nih.gov
Product Ions (Positive Mode) 105.0314, 126.8614 nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomic Profiling

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of MTOB, particularly within the context of broader metabolomic profiling. nih.govymdb.calmdb.ca For GC-MS analysis, volatile derivatives of MTOB are often prepared to enhance its thermal stability and chromatographic performance. The compound, either derivatized or underivatized, is separated on a GC column and subsequently ionized and detected by the mass spectrometer. nih.govymdb.calmdb.ca The resulting mass spectra, characterized by specific fragmentation patterns, allow for the identification and quantification of MTOB. Public databases like the Human Metabolome Database (HMDB) and the Yeast Metabolome Database (YMDB) provide reference GC-MS spectra for MTOB, aiding in its identification in experimental samples. ymdb.cahmdb.ca GC-MS has been instrumental in metabolomics studies that have identified changes in MTOB levels in various biological contexts, such as in stool samples from individuals on specific diets. scispace.com

Table 2: GC-MS Spectral Data for this compound

DatabaseTop 5 Peaks (m/z) and Relative IntensityReference
Human Metabolome Database (HMDB) 89.0 (1.0), 100.0 (0.61), 218.0 (0.45), 132.0 (0.25), 84.0 (0.21) nih.gov
Human Metabolome Database (HMDB) 100.0 (1.0), 218.0 (0.87), 89.0 (0.71), 132.0 (0.44), 84.0 (0.28) nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool in MTOB research, particularly for tracing metabolic pathways and studying protein structure through isotopic labeling.

13C and 15N Isotopic Labeling Strategies for Flux Analysis

Isotopic labeling experiments using stable isotopes like ¹³C and ¹⁵N, followed by NMR or MS analysis, are fundamental to metabolic flux analysis (MFA). nih.govmpg.de By supplying ¹³C- or ¹⁵N-labeled precursors, researchers can trace the flow of atoms through metabolic networks. nih.govmpg.de MTOB, as a direct precursor to methionine, can be isotopically labeled to study methionine biosynthesis and related pathways. osaka-u.ac.jpnih.gov For example, using [¹³C₅, ¹⁵N] L-methionine allows for the tracking of label incorporation into MTOB and other downstream metabolites, providing quantitative data on metabolic fluxes. osaka-u.ac.jp Isotopically nonstationary ¹³C metabolic flux analysis (INST-MFA) is a particularly powerful approach that analyzes the transient labeling patterns of intracellular metabolites to determine fluxes, which is especially useful for systems that are slow to reach isotopic steady state. vanderbilt.edu

Applications in Protein Structure and Dynamics Studies Using Labeled Precursors

In the field of protein NMR, isotopically labeled MTOB serves as a valuable precursor for the selective labeling of methionine residues in proteins. nih.govresearchgate.netresearchgate.net This is particularly useful for studying the structure and dynamics of large proteins where uniform labeling would lead to overly complex and uninterpretable spectra. nih.gov By adding ¹³C-labeled MTOB to the expression media, the ε-methyl group of methionine can be selectively labeled. researchgate.net This targeted labeling strategy simplifies the NMR spectra and allows for the focused study of methionine-rich regions of a protein, which are often involved in important biological interactions. nih.govresearchgate.net This approach has been successfully used to probe the structure and function of various proteins. researchgate.net An alternative to using labeled methionine directly, this method avoids the introduction of a labeled nitrogen atom. nih.govresearchgate.net

Spectrophotometric and Enzymatic Assays for Quantitative Analysis

The quantitative analysis of this compound (KMB), a key intermediate in methionine metabolism, is crucial for understanding its biochemical roles. Spectrophotometric and enzymatic assays offer sensitive and specific means for its detection and quantification. These methods typically rely on the enzymatic conversion of KMB, which is coupled to a reaction that produces a chromogenic or fluorogenic product, or changes the absorbance of a cofactor like NADH.

One common approach involves assaying the activity of 2-oxoacid dehydrogenase complexes. gla.ac.uk In this method, KMB serves as a substrate for the branched-chain 2-oxoacid dehydrogenase complex (BCDC). The reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH from NAD+. gla.ac.uk The assay is performed in a buffered solution containing essential cofactors such as thiamine (B1217682) pyrophosphate (TPP), MgCl₂, cysteine-HCl, and coenzyme A (CoA). gla.ac.uk This technique allows for the determination of BCDC activity towards KMB in extracts from various organelles, such as plant mitochondria. gla.ac.uk

Enzymatic assays involving aminotransferases are also widely used. For instance, the keto acid specificity of tryptophan aminotransferases can be assessed using KMB as a keto acceptor substrate. nih.gov In such assays, the enzyme catalyzes the transfer of an amino group from an amino donor (like tryptophan) to KMB. The reaction progress can be monitored using various detection methods, including those that measure the formation of the aromatic keto acid product. nih.gov Kinetic parameters, such as Kₘ and k꜀ₐₜ, can be determined through these spectrophotometric analyses, providing insights into the enzyme's efficiency with KMB as a substrate. nih.gov

Another enzymatic method utilizes ω-amidase, which can act on α-keto-γ-methiolbutyrate (KMB). The activity can be determined by measuring the formation of the product, α-ketoglutarate, as its 2,4-dinitrophenylhydrazone derivative in an endpoint assay. mdpi.com Furthermore, in plant research, the activity of isopropylmalate synthase (IPMS) with KMB as a substrate has been quantified. The rate of this condensation reaction between KMB and acetyl-CoA can be determined in a timed enzyme assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). oup.com

Below is a summary of various spectrophotometric and enzymatic assays used for the quantitative analysis of this compound.

Assay TypePrincipleKey ReagentsBiological Context Example
2-Oxoacid Dehydrogenase Assay Measures NADH production (absorbance at 340 nm) during the oxidative decarboxylation of KMB by the BCDC complex. gla.ac.ukKMB (substrate), TPP, MgCl₂, NAD⁺, Coenzyme A, Cysteine-HCl. gla.ac.ukPlant mitochondrial extracts. gla.ac.uk
Aminotransferase Assay KMB acts as an amino group acceptor from a donor (e.g., tryptophan). Product formation is measured. nih.govKMB (substrate), Amino donor (e.g., Tryptophan), Pyridoxal-5'-phosphate (PLP). nih.govRecombinant Arabidopsis thaliana aminotransferases. nih.gov
ω-Amidase Assay Measures the product (α-ketoglutarate) formed from KMB, often after derivatization with 2,4-dinitrophenylhydrazine. mdpi.comKMB (substrate), 2,4-Dinitrophenylhydrazine. mdpi.comRat tissue homogenates. mdpi.com
Isopropylmalate Synthase (IPMS) Assay Measures the rate of the condensation reaction between KMB and acetyl-CoA using DTNB. oup.comKMB (substrate), Acetyl-CoA, DTNB. oup.comPurified Arabidopsis IPMS enzymes. oup.com

Method Development for Detection in Diverse Biological Matrices (Excluding Human Clinical Samples)

The detection and quantification of this compound in a variety of non-human biological matrices are essential for research in agriculture, microbiology, and animal science. Methodologies have been developed and adapted for tissues, cell cultures, microbial systems, and food-related samples, often employing chromatographic techniques coupled with mass spectrometry.

Animal Tissues In animal studies, methods have been established to measure KMB in tissue homogenates. Research on chicken tissues has quantified the conversion of methionine precursors to KMB in liver, kidney, breast muscle, and intestinal mucosa. cambridge.org These studies utilize tissue homogenates incubated with radiolabelled substrates, followed by analysis of KMB accumulation to determine oxidation rates. cambridge.org Gas chromatography has also been described as a suitable technique for analyzing KMB in biological fluids and tissues from animal models. jci.org

Cell Cultures and Microbial Systems For microbial and cell culture applications, High-Performance Liquid Chromatography (HPLC) is a common analytical tool. A one-step biosynthesis of KMB from L-methionine using a whole-cell E. coli biocatalyst was monitored using an HPLC system. plos.org The method involved separating the supernatant on a C8 column and detecting KMB at a wavelength of 210 nm. plos.org In studies of apoptosis, KMB's precursor role to methional was investigated in BAF3 murine lymphoid cell lines, demonstrating its analysis in a cell culture context. nih.gov In the yeast Saccharomyces cerevisiae, the final step of the methionine salvage pathway involves the transamination of KMB to methionine, a process catalyzed by several aminotransferases, indicating the compound's presence and analysis in this eukaryotic model. researchgate.net Metabolomic approaches have also been applied to study the response of Mycobacterium tuberculosis to various agents, where related compounds like S-adenosyl-4-methylthio-2-oxobutanoate were identified, showcasing the utility of comprehensive metabolite profiling in microorganisms. nih.gov

Plant and Food Matrices In plant science, the role of KMB in the biosynthesis of glucosinolates in Arabidopsis has been studied. oup.com These investigations used purified enzymes incubated with KMB and radiolabelled acetyl-CoA, with the products analyzed by radio-HPLC. oup.com The presence of KMB has been noted in various food items, including wheat, cabbage, and cauliflower. foodb.ca In the context of food and nutrition science, metabolomic techniques have been employed to analyze complex samples. For instance, stool samples from a dietary intervention study involving heat-stabilized rice bran were analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), which successfully identified and quantified this compound among numerous other metabolites. nih.gov

The following table summarizes methods for detecting this compound in diverse biological matrices.

Biological MatrixSample PreparationAnalytical MethodResearch Focus
Chicken Tissues (Liver, Kidney, Muscle)Homogenization, incubation with ¹⁴C-labelled substrates. cambridge.orgMeasurement of KMB accumulation. cambridge.orgMethionine oxidation pathways. cambridge.org
E. coli Biocatalyst Centrifugation of reaction mixture to obtain supernatant. plos.orgHPLC with UV detection (210 nm) on a C8 column. plos.orgBioproduction of KMB. plos.org
Murine Lymphoid Cells (BAF3)Cell culture and lysis. nih.govAnalysis of methional and its precursors. nih.govApoptosis mechanisms. nih.gov
Saccharomyces cerevisiae (Yeast)Analysis of deletion mutants. researchgate.netInferred via genetic and auxotrophic growth tests. researchgate.netMethionine salvage pathway. researchgate.net
Arabidopsis thaliana (Plant)Incubation of purified enzymes with substrates. oup.comRadio-HPLC, enzymatic assays with DTNB. oup.comGlucosinolate biosynthesis. oup.com
Food-Modulated Stool Lyophilization, methanol (B129727) extraction. nih.govGC-MS and UPLC-MS/MS. nih.govMetabolomic effects of dietary fiber. nih.gov

Chemical and Chemoenzymatic Synthetic Research Approaches for 4 Methylthio 2 Oxobutanoate

Design and Optimization of Novel Chemical Synthesis Pathways

Traditional chemical synthesis of MTOB has been explored through various routes. One notable method involves a six-step process starting from ethyl oxylyl chloride. google.com Another approach describes the synthesis from but-3-ene-1,2-diol, which is first oxidized to 2-oxo-but-3-enoic acid, followed by the selective condensation of methylmercaptan. google.com Research has also focused on the use of radical initiators to facilitate the addition of methanethiol (B179389) to the double bond of methyl 2-hydroxy-4-(methylthio)butanoate, the methyl ester of the hydroxy analog of methionine. rsc.org

Stereoselective Synthesis Methodologies

While much of the research on MTOB synthesis does not explicitly detail stereoselective methodologies due to the prochiral nature of the starting materials and the achiral product, the principles of stereoselective synthesis are crucial when considering the synthesis of its chiral derivatives or precursors. For instance, the synthesis of (αS,2R/αR,2S)-α-aminopiperidine-2-acetic acid from ethyl 8-oxo-1-azabicyclo[4.2.0]octane-7-carboxylate highlights the application of stereoselective techniques in related nitrogen-containing heterocyclic compounds. researchgate.net Although not directly applied to MTOB in the provided context, such methodologies could be adapted to control stereochemistry in related synthetic pathways if chiral centers were introduced.

Yield Enhancement and Process Efficiency in Laboratory Scale

Efforts to improve the efficiency of MTOB synthesis are evident in various laboratory-scale studies. One method describes the synthesis of tert-butyl 4-(¹³C-methylthio)-2-oxobutanoate, achieving a 91% yield after purification. wiley-vch.de This process involves the reaction of tert-butyl 2-(2,2-N-dimethylhydrazono)-4-(¹³C-methylthio)butanoate with hydrochloric acid, followed by extraction and purification. wiley-vch.de Another study details the synthesis of methyl 4-acetoxycrotonate through the rearrangement of the allylic acetate (B1210297) of methyl vinyl glycolate (B3277807), demonstrating the exploration of different reaction pathways to potentially improve yields and efficiency. rsc.org

Biocatalytic and Chemoenzymatic Production Routes

Biocatalytic and chemoenzymatic approaches offer promising alternatives to traditional chemical synthesis, often providing higher selectivity, milder reaction conditions, and improved sustainability. These methods typically involve the use of enzymes or whole-cell systems to catalyze specific steps in the synthesis of MTOB.

Enzymatic Carbon Dioxide Fixation Approaches

A novel and environmentally friendly approach to MTOB synthesis involves the enzymatic fixation of carbon dioxide (CO₂). springernature.com This strategy utilizes a decarboxylase enzyme in its reverse reaction to carboxylate the aliphatic aldehyde methional, thereby producing MTOB. springernature.com Specifically, the decarboxylase KdcA from Lactococcus lactis has been shown to catalyze this carboxylation. springernature.com This reaction is a key step in a proposed enzymatic pathway that mimics the reversal of the catabolic Ehrlich pathway. springernature.com The resulting MTOB can then be converted to L-methionine through a stereospecific amination reaction. springernature.com

The challenge in this approach lies in the low solubility and high stability of CO₂ in aqueous media, which can lead to thermodynamic limitations. europa.eu To overcome this, research is exploring the use of hierarchical porous heterogeneous biocatalysts. europa.eu These materials are designed to create localized high concentrations of CO₂ around the immobilized enzymes, facilitating the reaction under atmospheric pressure. europa.eu The use of deep eutectic solvents (DESs) is also being investigated as a green solvent system that can enhance CO₂ solubility while maintaining enzyme activity. europa.eu

EnzymeSource OrganismReactionKey Findings
Decarboxylase (KdcA)Lactococcus lactisCarboxylation of methional to MTOBCan catalyze the reverse carboxylation reaction. springernature.com
Aminotransferase (YbdL)Escherichia coliTransamination of MTOB to L-methionineCoupled with carboxylation for L-methionine synthesis. springernature.com
Leucine (B10760876) DehydrogenaseLysinibacillus sphaericusReductive amination of MTOB to L-methionineCoupled with carboxylation for L-methionine synthesis. springernature.com

Whole-Cell Biocatalysis for 4-Methylthio-2-oxobutanoate Production

Whole-cell biocatalysis presents a cost-effective and robust method for producing MTOB, as it eliminates the need for enzyme purification and provides a stable environment for the enzymes with inherent cofactor regeneration. d-nb.info A significant application of this approach is the production of MTOB from L-methionine using Escherichia coli whole-cell biocatalysts. plos.orgresearchgate.net These biocatalysts are engineered to express an L-amino acid deaminase (L-AAD) from Proteus vulgaris. plos.orgresearchgate.net

Through optimization of reaction conditions such as pH, temperature, and substrate concentration, a maximal molar conversion ratio of 71.2% from L-methionine to MTOB has been achieved. plos.orgresearchgate.net Further improvements have been made through protein engineering of the L-AAD enzyme. Error-prone PCR was used to create mutant libraries, leading to the identification of mutants with enhanced catalytic activity. plos.orgresearchgate.net A combination of mutations resulted in a 1.3-fold increase in catalytic activity and a molar conversion ratio of up to 91.4%, yielding a KMTB concentration of 63.6 g/L. plos.orgresearchgate.net Immobilization of the whole-cell biocatalyst in calcium alginate has also been shown to increase reusability by 41.3%. plos.org

Another example involves the use of immobilized whole cells of the yeast Trigonopsis variabilis, which contain D-amino acid oxidase, for the production of α-keto acids, including MTOB. ymdb.ca

BiocatalystEnzymeSubstrateProductKey Findings
E. coli whole-cellEngineered L-amino acid deaminase from Proteus vulgarisL-methionineThis compound (MTOB)Achieved up to 91.4% molar conversion with engineered enzyme. plos.orgresearchgate.net
Immobilized Trigonopsis variabilis whole-cellD-amino acid oxidaseD-amino acidsα-keto acids (including MTOB)Demonstrates the use of yeast for α-keto acid production. ymdb.ca

Development of Sustainable and Green Chemistry Syntheses

The development of sustainable and green chemistry approaches for MTOB synthesis is a growing area of focus, driven by the need to reduce environmental impact and utilize renewable resources. rsc.org The enzymatic fixation of CO₂, as previously discussed, is a prime example of a green synthesis route, as it utilizes a greenhouse gas as a C1 building block. springernature.comeuropa.eu

Biocatalytic methods, in general, are considered more environmentally friendly than traditional chemical syntheses because they operate under milder conditions and often use water as a solvent, reducing the need for harsh chemicals and organic solvents. plos.orgresearchgate.net The one-step biocatalytic production of MTOB from L-methionine using an E. coli whole-cell biocatalyst is highlighted as having an advantage over traditional multi-step chemical synthesis in terms of reducing environmental pollution. plos.orgresearchgate.net

Furthermore, research into the use of renewable platform molecules, such as methyl vinyl glycolate derived from the degradation of monosaccharides and disaccharides, opens up new avenues for the sustainable production of MTOB precursors. rsc.org The development of reactions like catalytic homo metathesis and cross metathesis of these renewable molecules demonstrates a commitment to building a more sustainable chemical industry. rsc.org The use of green chemistry approaches, such as microwave-assisted synthesis, is also being explored for the synthesis of related heterocyclic compounds. researchgate.net

Purification and Characterization Methodologies for Synthesized this compound for Research Applications

Following the chemical or chemoenzymatic synthesis of this compound, rigorous purification and characterization are imperative to ensure the compound's identity, purity, and suitability for subsequent research applications. The methodologies employed are critical for removing unreacted starting materials, byproducts, and other impurities that could interfere with experimental outcomes. This section details the common purification and characterization techniques utilized for this compound.

Purification Methodologies

The primary goal of purification is to isolate this compound from the reaction mixture. The choice of method depends on the scale of the synthesis, the physical properties of the compound, and the nature of the impurities.

One common technique, particularly for purifying related recombinant proteins involved in its metabolic pathways, is affinity chromatography . For instance, in studies involving enzymes that utilize 4-methylthio-2-oxobutanoic acid as a substrate, such as methylthioalkylmalate (MAM) synthases, the enzyme itself is often purified using methods like nickel-nitrilotriacetic acid agarose (B213101) (Ni-NTA) affinity chromatography. oup.com While this purifies the enzyme and not the keto acid directly, subsequent enzymatic assays require a pure substrate, implying that the commercially sourced or previously synthesized this compound used in such research is of high purity.

For the small molecule itself, chromatographic techniques are paramount. High-performance liquid chromatography (HPLC) , particularly radio-HPLC when working with radiolabeled analogues, is used to separate and quantify the product. oup.com The separation is based on the differential partitioning of the compound between a stationary phase and a mobile phase.

Given that the sodium salt of this compound is a white, free-flowing powder and is soluble in water, purification can also potentially be achieved through recrystallization . nih.gov This technique involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

Characterization Methodologies

Once purified, the identity and structure of this compound are confirmed using a variety of spectroscopic techniques. These methods provide a detailed fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Interactive Data Table: ¹H and ¹³C NMR Spectral Data for Sodium this compound nih.gov

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H2.13s-S-CH
¹H2.71t-S-CH ₂-
¹H3.19t-CH ₂-C=O
¹³C15.0-S-C H₃
¹³C29.5-S-C H₂-
¹³C42.1-C H₂-C=O
¹³C163.0C =O (keto)
¹³C195.5C =O (carboxylate)

Note: Spectral data is referenced from Sigma-Aldrich Co. LLC. and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) is another critical tool used to determine the molecular weight and fragmentation pattern of this compound. Various MS techniques are employed, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). oup.comnih.gov

GC-MS : This technique is suitable for volatile derivatives of the compound. The Human Metabolome Database reports GC-MS data for 4-methylthio-2-oxobutanoic acid. nih.gov

LC-MS : This is a powerful method for analyzing the compound directly in solution. It is particularly useful for confirming the identity of products in enzymatic reactions, as demonstrated in the characterization of 2-(2′-methylthioethyl)-malate, a downstream product of 4-methylthio-2-oxobutanoic acid. oup.com

MS-MS (Tandem Mass Spectrometry) : This provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov

Interactive Data Table: Mass Spectrometry Data for this compound

Technique Precursor m/z Ionization Mode Key Fragment Ions (m/z) Reference
LC-ESI-QTOF149.0122Positive105.0314, 126.8614 nih.gov
LC-MS147.0109Negative ([M-H]⁻)Not specified nih.gov
GC-MSNot specifiedNot specified89.0, 100.0, 218.0, 132.0, 84.0 nih.gov

Note: m/z values represent the mass-to-charge ratio. Fragmentation patterns can vary based on the instrument and conditions.

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of sodium this compound shows characteristic absorption bands corresponding to the carbonyl groups (keto and carboxylate) and C-H bonds. nih.gov The spectrum is often acquired using a Mull technique. nih.gov

By employing these purification and characterization methodologies, researchers can ensure they are working with a high-purity, structurally confirmed sample of this compound, which is essential for obtaining reliable and reproducible results in research applications.

Physiological and Biological Implications of 4 Methylthio 2 Oxobutanoate in Model Systems

Elucidation of its Role in Microbial Metabolism and Growth Regulation

4-Methylthio-2-oxobutanoate (MTOB) is a key intermediate in the metabolism of methionine in a variety of microorganisms. nih.govportlandpress.com It is formed from the transamination of L-methionine and plays a central role in both catabolic and anabolic pathways. ebi.ac.uknih.govnih.gov

Studies in Saccharomyces cerevisiae and Other Fungi

In the yeast Saccharomyces cerevisiae, MTOB is a well-established component of the Ehrlich pathway, which is responsible for the production of fusel alcohols from amino acids. nih.gov Specifically, MTOB is derived from methionine and can be further metabolized to produce methionol (B20129), a fusel alcohol that contributes to the aroma of fermented beverages. nih.gov The production of MTOB in S. cerevisiae has been identified in culture fluids, confirming its role in methionine metabolism. nih.govportlandpress.com

Beyond its role in fusel alcohol production, MTOB has been implicated in the regulation of fungal development. researchgate.net However, its specific function can vary between different fungal species and developmental stages. researchgate.net For instance, in some fungi, MTOB is an intermediate in the biosynthesis of ethylene (B1197577), a gaseous signaling molecule. researchgate.netfrontiersin.org This process is particularly noted in fungi like Penicillium digitatum. nih.govportlandpress.com The production of ethylene from MTOB highlights a metabolic pathway that is distinct from the canonical plant ethylene biosynthesis pathway. researchgate.net

Table 1: Role of this compound in Fungal Metabolism

FungusMetabolic PathwayKey Function
Saccharomyces cerevisiaeEhrlich PathwayPrecursor to methionol (fusel alcohol) nih.gov
Penicillium digitatumEthylene BiosynthesisIntermediate in ethylene production nih.govportlandpress.com
Various FungiMethionine MetabolismCentral intermediate derived from methionine nih.govportlandpress.com

Metabolic Network Analysis in Bacteria (e.g., E. coli)

In bacteria such as Escherichia coli, MTOB is recognized as a metabolite within the organism's complex metabolic network. nih.govescholarship.org It is specifically noted as a product of methionine metabolism. nih.govportlandpress.com Metabolic network reconstructions of E. coli K-12 have identified MTOB, although in some contexts, it has been classified as a "dead-end" metabolite, meaning that the pathways for its further conversion were not fully elucidated in earlier models. nih.govescholarship.orgplos.org

However, more recent analyses have suggested that MTOB can be linked to the methionine biosynthetic pathway, potentially bypassing blocked canonical routes. oup.com The ybdL gene in E. coli encodes a protein with methionine aminotransferase function, which can catalyze the conversion of L-methionine to MTOB. ebi.ac.uk Furthermore, MTOB has been identified in the culture fluids of a range of bacteria, including Aeromonas hydrophila and various Pseudomonas, Bacillus, Acinetobacter, Rhizobium, and Corynebacterium species, indicating its widespread importance in bacterial methionine metabolism. nih.govportlandpress.com

Function in Plant Sulfur Metabolism and Defense Mechanisms

Sulfur is an essential nutrient for plants, required for the synthesis of vital compounds such as the amino acids cysteine and methionine, as well as various secondary metabolites involved in defense. frontiersin.orgnih.gov this compound plays a significant role in plant sulfur metabolism, particularly in the context of producing defense-related compounds. frontiersin.orgnih.gov

Glucosinolate Production and its Ecological Significance

In plants of the Brassicaceae family, such as Arabidopsis thaliana, MTOB is a crucial precursor in the biosynthesis of aliphatic glucosinolates. nih.govnih.govoup.com These sulfur-containing secondary metabolites are a key component of the plant's defense system against herbivores and pathogens. oup.com The biosynthesis of these glucosinolates begins with the deamination of methionine to form MTOB, a reaction catalyzed by branched-chain aminotransferases. nih.govnih.govfrontiersin.org

MTOB then enters a chain elongation pathway, where it undergoes a series of reactions including condensation with acetyl-CoA, isomerization, and oxidative decarboxylation, resulting in a 2-oxo acid that is extended by one or more methylene (B1212753) groups. oup.comfrontiersin.orgbioone.org This chain-elongated intermediate is then converted into the final glucosinolate molecule. nih.govoup.com The transport of MTOB and other related 2-oxo acids between the cytoplasm and plastids, where parts of the biosynthesis occur, is facilitated by transporters like BAT5. frontiersin.orgnih.gov

Table 2: Enzymes and Transporters Involved in MTOB-dependent Glucosinolate Biosynthesis in Arabidopsis thaliana

Enzyme/TransporterFunction
Branched-Chain Aminotransferase 4 (BCAT4)Catalyzes the initial transamination of methionine to MTOB. frontiersin.org
Branched-Chain Aminotransferase 3 (BCAT3)Can also catalyze the conversion of methionine to MTOB and is involved in later steps of the chain elongation process. nih.govnih.gov
Methylthioalkylmalate (MAM) SynthasesCatalyze the condensation of MTOB with acetyl-CoA, the committed step in chain elongation. oup.comoup.com
Bile Acid Transporter 5 (BAT5)Facilitates the transport of MTOB and other 2-oxo acids across the plastid membrane. frontiersin.orgnih.gov

Contributions to Plant Stress Responses

The production of glucosinolates from MTOB is a significant part of the plant's induced defense response. When plant tissue is damaged, glucosinolates are hydrolyzed to produce biologically active compounds like isothiocyanates, which are toxic to a wide range of herbivores and pathogens. oup.com Beyond glucosinolate biosynthesis, the methionine salvage pathway, in which MTOB can be an intermediate, is upregulated in response to stresses like cadmium exposure in durum wheat, suggesting a broader role in heavy metal detoxification and stress tolerance. d-nb.info

Mechanistic Studies of this compound as a Precursor to Bioactive Compounds

This compound serves as a precursor to a variety of bioactive compounds through enzymatic conversions. One notable example is its role as a precursor to methional, a compound recognized for its potent aroma and its ability to induce apoptosis in certain cell lines. nih.gov The conversion of MTOB to methional is a key step in this process. nih.gov

Furthermore, MTOB can be enzymatically converted to 2-hydroxy-4-(methylthio)butyric acid by various enzymes, including oxidoreductases, lyases, hydrolases, and transferases. google.com Additionally, this compound reductase (NADH) catalyzes the reduction of MTOB to (2R)-2-hydroxy-4-(methylsulfanyl)butanoate, a reaction that is part of the L-methionine salvage pathway. expasy.org In an interesting biocatalytic approach, MTOB can be synthesized from methional through the enzymatic fixation of carbon dioxide, which is then converted to L-methionine. springernature.com

Formation and Metabolism of Methional in Cellular Systems

This compound (MTOB) is a key intermediate in the methionine salvage pathway and can be metabolized to produce methional. In cellular systems, the formation of methional from MTOB occurs through oxidative decarboxylation. This reaction is primarily catalyzed by the mitochondrial enzyme complex, branched-chain α-keto acid dehydrogenase (BCKDH). nih.gov While a significant portion of the MTOB undergoes this conversion, some of it can also be transaminated back to methionine by glutamine transaminase K. nih.gov

Once formed, methional can leak from the mitochondria into the cytoplasm as a free aldehyde. nih.gov In the cellular environment, methional is further metabolized through two main reactions. It can be oxidized to 3-(methylthio)propionic acid by aldehyde dehydrogenase, or it can undergo β-hydroxylation to form malondialdehyde (MDA). theadl.comnih.gov The in vivo β-hydroxylation is thought to proceed via a mechanism similar to the Fenton reaction, involving hydroxyl radicals. theadl.comnih.gov

In the context of apoptosis induced by the withdrawal of interleukin-3 (IL-3), the metabolism of methional shifts. The ratio of malondialdehyde to methional (measured as their 2,4-dinitrophenylhydrazone derivatives) increases, suggesting an enhanced conversion of methional to the more reactive MDA during programmed cell death. theadl.comnih.gov

Table 1: Key Enzymes in Methional Formation and Metabolism

Enzyme/Complex Reaction Cellular Location Reference(s)
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Oxidative decarboxylation of this compound to methional Mitochondria nih.gov
Aldehyde Dehydrogenase Oxidation of methional to 3-(methylthio)propionic acid Cytoplasm theadl.comnih.gov

Investigation of Apoptotic Mechanisms Induced by Downstream Metabolites (e.g., in murine lymphoid cells)

The downstream metabolites of this compound, particularly methional and malondialdehyde, have been identified as potent inducers of apoptosis. theadl.comnih.gov Studies using the murine lymphoid cell line BAF3, which is dependent on interleukin-3 for survival, have provided significant insights into these apoptotic mechanisms. theadl.comnih.gov

Treatment of BAF3 cells with methional, in the presence of IL-3, leads to the characteristic hallmarks of apoptosis. These include extensive double-strand breaks in DNA, as detected by flow cytometry, and increased DNA fragmentation. theadl.comnih.gov Agarose (B213101) gel electrophoresis of DNA from these treated cells reveals a distinct "laddering" pattern, which is indicative of the internucleosomal cleavage of DNA by endonucleases activated during apoptosis. theadl.comnih.gov

It is noteworthy that this compound itself, or a structurally similar aldehyde like propanal, does not induce these apoptotic features. theadl.comnih.gov This suggests that the simultaneous presence of the methylthio group and the aldehyde function in the methional molecule is crucial for its pro-apoptotic activity. theadl.comnih.gov

The pro-apoptotic effects of methional are further amplified by its conversion to malondialdehyde (MDA). MDA is a highly reactive aldehyde that can induce DNA-protein cross-linking, contributing to cellular damage and triggering the apoptotic cascade. nih.gov The increased ratio of MDA to methional observed during IL-3 deprivation-induced apoptosis further supports the role of these metabolites as cellular mediators of programmed cell death. theadl.comnih.gov However, the apoptotic pathway initiated by these metabolites appears to be independent of the activation of caspases 3 and 7, and can be induced in cells lacking the p53 tumor suppressor protein. nih.gov

Table 2: Apoptotic Effects of Methional in BAF3 Murine Lymphoid Cells

Observation Method of Detection Implication Reference(s)
Extensive DNA double-strand breaks Flow cytometry Induction of apoptosis theadl.comnih.gov
Increased DNA fragmentation Measurement of non-sedimentable DNA Apoptotic DNA degradation theadl.comnih.gov
DNA "laddering" pattern Agarose gel electrophoresis Internucleosomal DNA cleavage theadl.comnih.gov

Interaction with Transcriptional Regulators (e.g., CTBPs) and Downstream Cellular Responses

This compound has been identified as a modulator of the C-terminal binding proteins (CtBPs), which are transcriptional co-repressors involved in a variety of cellular processes, including oncogenesis. nih.govresearchgate.net MTOB can act as a substrate analog for the dehydrogenase domain of CtBPs, and at higher concentrations, it can function as an inhibitor. researchgate.netnih.govmicropublication.org This interaction can disrupt the dimerization of CtBPs and their recruitment to target gene promoters, thereby altering gene expression. nih.gov

One of the key downstream cellular responses to the modulation of CtBP activity by MTOB is the regulation of pro-apoptotic genes. For instance, in human colon cancer cells, treatment with MTOB has been shown to displace CtBP2 from the promoter of the Bik (BCL2 interacting killer) gene. researchgate.netresearchgate.net This leads to an increase in the expression of Bik mRNA and the subsequent production of the Bik protein, which is a pro-apoptotic member of the Bcl-2 family. researchgate.net The upregulation of Bik can, in turn, lead to the cleavage of caspase-3, a key executioner caspase in the apoptotic pathway. researchgate.net

Furthermore, the interaction of MTOB with CtBPs can influence cellular sensitivity to chemotherapeutic agents. By repressing DNA damage repair (DDR) genes, CtBPs can contribute to drug resistance. nih.gov The modulation of CtBP activity by MTOB can, therefore, potentially enhance the efficacy of drugs like cisplatin (B142131) by derepressing these DDR genes. nih.gov In the context of the subventricular zone, low concentrations of MTOB have been found to promote the differentiation of neural stem cells into mature neurons and oligodendrocytes, suggesting a role for CtBP modulation in neurogenesis. frontiersin.org

Table 3: Downstream Cellular Responses to MTOB-CtBP Interaction

Cellular Response Model System Mechanism Reference(s)
Increased expression of Bik Human colon cancer cells (HCT116) Displacement of CtBP2 from the Bik promoter researchgate.netresearchgate.net
Induction of apoptosis Human colon cancer cells (HCT116) Upregulation of pro-apoptotic Bik protein and caspase-3 cleavage researchgate.net
Enhanced sensitivity to cisplatin Ovarian cancer cells Potential derepression of DNA damage repair genes nih.gov
Promotion of neurogenesis and oligodendrogenesis Postnatal neural stem cells from the subventricular zone Fine-tuned modulation of CtBP activity frontiersin.org

Regulation of Other Metabolic Enzymes (e.g., Ornithine Decarboxylase) at the Cellular Level

This compound has been shown to regulate the activity of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines. nih.govplos.org Polyamines are essential for cell growth and proliferation, and their levels are tightly controlled. MTOB treatment has been found to cause a reduction in ODC activity in several human cell lines. nih.govresearchgate.net

Importantly, this reduction in ODC activity occurs without a corresponding decrease in the levels of ODC mRNA. nih.govresearchgate.net This indicates that the regulatory effect of MTOB on ODC is not at the level of gene transcription but rather occurs post-transcriptionally. nih.govnih.gov While the precise mechanism of this post-transcriptional regulation is not fully elucidated, it is known that ODC activity can be controlled through translational efficiency and protein stability. nih.govpsu.edu

Although MTOB-induced growth inhibition and apoptosis are associated with reduced ODC activity, studies have shown that these effects are not simply a secondary consequence of ODC inhibition. nih.gov A comparison with the specific ODC inhibitor difluoromethylornithine (DFMO) revealed that MTOB is a more potent inducer of apoptosis, suggesting that MTOB activates apoptotic pathways through mechanisms independent of its effect on ODC. nih.gov

Table 4: Effect of MTOB on Ornithine Decarboxylase

Parameter Observation Implication Reference(s)
ODC Enzyme Activity Reduced in human cell lines upon MTOB treatment Inhibition of polyamine biosynthesis nih.govresearchgate.net
ODC mRNA Levels No significant change upon MTOB treatment Post-transcriptional regulation of ODC nih.govresearchgate.net
Apoptosis Induction More potent than the ODC inhibitor DFMO Apoptotic mechanisms independent of ODC inhibition nih.gov

Comparative Biochemical Studies of this compound Metabolism Across Diverse Organisms

The metabolism of this compound is a conserved pathway, yet there are notable differences in the enzymes and pathways involved across diverse organisms, from bacteria and yeast to plants.

In many bacteria , such as Lactococcus lactis, the initial step in methionine degradation is its transamination to MTOB. oup.comnih.gov This is often followed by the decarboxylation of MTOB to methional, a reaction that can be mediated by a α-ketoacid decarboxylase. oup.com The final transamination step to regenerate methionine from MTOB can be carried out by various transaminases. plos.orgresearchgate.net

In the yeast Saccharomyces cerevisiae, the final step of the methionine salvage pathway, the transamination of MTOB to methionine, is a highly redundant process. ymdb.ca Several amino acid transaminases, including aromatic and branched-chain amino acid transaminases (Aro8p, Aro9p, Bat1p, and Bat2p), can catalyze this reaction, utilizing a range of amino donors. ymdb.ca

In plants , such as Arabidopsis thaliana, MTOB serves as a crucial precursor for the biosynthesis of aliphatic glucosinolates, which are important defense compounds. nih.gov The deamination of methionine to MTOB is the initial step in the chain elongation pathway of these secondary metabolites. nih.gov This pathway involves a series of reactions catalyzed by enzymes like methylthioalkylmalate synthase (MAMS), isopropylmalate isomerase (IPMI), and isopropylmalate dehydrogenase (IPMDH), which are homologous to enzymes in leucine (B10760876) biosynthesis. nih.govmdpi.com

Table 5: Comparative Metabolism of this compound

Organism Key Metabolic Role of MTOB Key Enzymes/Pathways Reference(s)
Bacteria (e.g., Lactococcus lactis) Intermediate in methionine degradation and flavor formation Aminotransferases, α-ketoacid decarboxylase oup.comnih.gov
Yeast (Saccharomyces cerevisiae) Final precursor in the methionine salvage pathway Aromatic and branched-chain amino acid transaminases (Aro8p, Aro9p, Bat1p, Bat2p) ymdb.ca
Plants (e.g., Arabidopsis thaliana) Precursor for aliphatic glucosinolate biosynthesis Branched-chain amino transferase 4 (BCAT4), Methylthioalkylmalate synthase (MAMS) nih.govmdpi.com

Biotechnological Research Applications and Industrial Prospects of 4 Methylthio 2 Oxobutanoate

Precursor in Bioconversion Processes for Value-Added Compounds

4-Methylthio-2-oxobutanoate serves as a critical branching point in cellular metabolism, leading to the synthesis of commercially valuable compounds. Its role as a precursor is particularly significant in the biotechnological production of L-methionine and its derivatives, as well as in the generation of flavor and aroma compounds.

Biosynthesis of L-Methionine and its Derivatives

The primary and most extensively researched application of MTOB is in the biosynthesis of L-methionine. In numerous microorganisms, the final step in L-methionine synthesis is the transamination of MTOB. This reaction is catalyzed by various aminotransferases, including branched-chain amino acid aminotransferases and tyrosine aminotransferases, which transfer an amino group from a donor molecule, such as glutamate (B1630785) or an aromatic amino acid, to MTOB to form L-methionine. asm.org

The industrial demand for L-methionine, primarily as a supplement in animal feed, has driven extensive research into microbial fermentation processes. Genetically engineered strains of bacteria, most notably Corynebacterium glutamicum and Escherichia coli, have been developed to overproduce L-methionine, with these strategies invariably targeting the efficient conversion of MTOB.

Production of Flavor and Aroma Compounds (e.g., Methional)

Beyond its role in amino acid synthesis, MTOB is a direct precursor to methional, a potent flavor compound responsible for the characteristic savory and potato-like aroma in a variety of foods. nih.gov The bioconversion of MTOB to methional is achieved through a decarboxylation reaction, catalyzed by enzymes such as α-keto acid decarboxylases. Methional is a highly sought-after compound in the flavor and fragrance industry, and its production through biotechnological routes offers a "natural" alternative to chemical synthesis. The enzymatic conversion of MTOB to methional is a key step in the Ehrlich pathway, which is responsible for the formation of fusel oils and other flavor compounds in fermented beverages.

Metabolic Engineering Strategies for Enhanced Biosynthesis in Microorganisms

To harness the full potential of MTOB as a precursor for value-added compounds, significant efforts have been dedicated to the metabolic engineering of microorganisms. These strategies aim to increase the intracellular pool of MTOB and to efficiently channel it towards the desired end-product.

Genetic Modifications for Overproduction of this compound

While the ultimate goal is often the overproduction of L-methionine, the accumulation of the precursor MTOB is a critical step. Strategies to enhance the intracellular availability of MTOB often involve redirecting carbon flux towards its biosynthetic pathway. Key genetic modifications include:

Deletion of competing pathways: To maximize the carbon flow towards the MTOB-methionine pathway, competing metabolic branches are often blocked. A frequent target for deletion is the thrB gene, which encodes homoserine kinase, thereby preventing the conversion of homoserine to threonine and redirecting it towards MTOB synthesis. researchgate.netresearchgate.net

Enhancement of precursor supply: Overexpression of key enzymes in the central carbon metabolism can increase the availability of precursors for MTOB synthesis.

While direct overproduction and accumulation of MTOB is less commonly the final goal, it can be achieved by inactivating or downregulating the final transamination step that converts MTOB to L-methionine. nih.gov This can be of interest for applications where MTOB itself is the desired product or for in vitro biocatalytic processes.

Pathway Optimization for Downstream Metabolite Synthesis

Once a sufficient intracellular pool of MTOB is achieved, the pathway must be optimized to efficiently convert it to the desired downstream product, such as L-methionine or methional.

For L-methionine production , key optimization strategies include:

Overexpression of aminotransferases: Increasing the expression of the enzymes responsible for the final transamination of MTOB to L-methionine can enhance the conversion rate.

Enhancing cofactor availability: The transamination reaction often requires cofactors such as pyridoxal (B1214274) 5'-phosphate (PLP). Ensuring a sufficient supply of these cofactors can be crucial for optimal enzyme activity.

Overexpression of export systems: To prevent feedback inhibition by intracellular L-methionine and to facilitate its recovery, efflux proteins such as BrnFE in C. glutamicum and YjeH in E. coli are often overexpressed to promote the export of L-methionine out of the cell. researchgate.net

The following table summarizes the L-methionine production titers achieved in metabolically engineered strains of Corynebacterium glutamicum and Escherichia coli.

MicroorganismStrainKey Genetic ModificationsTiter (g/L)Reference
Corynebacterium glutamicumMH20-22B/hom(FBR)/ΔthrBDeregulated hom gene, deletion of thrB2.9 researchgate.net
Corynebacterium glutamicumEngineered StrainNot specified in abstract6.3 researchgate.net
Corynebacterium glutamicumEngineered StrainNot specified in abstract6.9 researchgate.net
Escherichia coliΔmetJ ΔmetI ΔlysA/pTrcA*HDeletion of metJ, metI, lysA; overexpression of metA and yjeH9.75 nih.gov
Escherichia coliMET-3Genetically engineered12.80 nih.gov
Escherichia coliEngineered StrainReplacement of trans-sulfurylation with direct-sulfurylation pathway0.7 (in minimal medium) biorxiv.org

For methional production , pathway optimization focuses on:

Overexpression of α-keto acid decarboxylases: Introducing and overexpressing efficient α-keto acid decarboxylases that can convert MTOB to methional is a key strategy. Recent studies have focused on the protein engineering of these enzymes to improve their substrate specificity and catalytic efficiency for various α-keto acids. nih.govresearchgate.netnih.gov

Enzyme Discovery and Engineering for Industrial Biocatalysis

The enzymes that catalyze the conversion of MTOB are prime targets for discovery and engineering to develop robust and efficient industrial biocatalytic processes.

Aminotransferases: The discovery of novel aminotransferases with high specificity for MTOB and favorable kinetic properties is an ongoing area of research. Tyrosine aminotransferase from Klebsiella pneumoniae has been shown to efficiently catalyze the conversion of MTOB to methionine. asm.org Protein engineering of branched-chain amino acid aminotransferases is also being explored to enhance their stability and activity for industrial applications. frontiersin.orgnih.govresearchgate.net

α-Keto Acid Decarboxylases: For the production of methional, the discovery and engineering of α-keto acid decarboxylases are critical. These enzymes are being engineered to improve their substrate range, catalytic efficiency, and stability under industrial process conditions. nih.govresearchgate.netnih.gov

The following table presents a conceptual overview of the kinetic parameters of interest for enzymes involved in MTOB conversion.

EnzymeSubstrateProductKey Kinetic Parameters
Methionine AminotransferaseThis compoundL-MethionineKm, kcat
α-Keto Acid DecarboxylaseThis compoundMethionalKm, kcat

Identification of Novel Enzymes for this compound Transformations

The primary enzyme associated with the transformation of this compound (MTOB) is the MTOB transaminase. nih.govnih.gov This enzyme plays a crucial role in the methionine salvage pathway by catalyzing the transamination of MTOB to form L-methionine. nih.govresearchgate.net Research has identified this transaminase as a key component in the metabolism of methionine-dependent cells. nih.gov

In studies involving rat liver cell-free homogenates, the synthesis of methionine from 5'-methylthioadenosine was examined, identifying 2-keto-4-methylthiobutyrate (an alternative name for MTOB) as a key intermediate product. researchgate.net The final step in this pathway is the transamination of the keto acid, a reaction catalyzed by glutamine and asparagine transaminases. researchgate.net The enzyme system responsible for the synthesis of MTOB in this context was found to require magnesium for its activity. researchgate.net

The MTOB transaminase has also been identified as a potential target for antiproliferative agents, particularly for selectively affecting methionine-dependent neoplastic cells. nih.govchemsrc.com This highlights its significance not only in metabolic pathways but also as a target for therapeutic intervention.

Directed Evolution and Rational Design of Enzymes

Directed evolution and rational design are powerful strategies for engineering enzymes with improved or novel properties for industrial and research applications. illinois.eduresearchgate.net While specific published instances of directed evolution applied to MTOB transaminase are not detailed, the established principles of these techniques offer a clear path for its future optimization.

Directed Evolution is a process that mimics natural selection in the laboratory to evolve enzymes with desired functions. rcsb.org This typically involves iterative cycles of creating mutant enzyme libraries through methods like error-prone PCR or DNA shuffling, followed by high-throughput screening to identify variants with enhanced properties such as improved activity, stability, or substrate specificity. dtic.milmdpi.com For MTOB-related enzymes, this could be used to:

Increase the catalytic efficiency of MTOB transaminase.

Enhance enzyme stability under industrial process conditions (e.g., high temperature or non-physiological pH). researchgate.net

Alter substrate specificity to act on MTOB analogs.

Rational Design relies on understanding the three-dimensional structure and catalytic mechanism of an enzyme to make targeted modifications. researchgate.netfrontiersin.org By identifying key amino acid residues in the active site or substrate-binding pocket, site-directed mutagenesis can be used to create specific changes. researchgate.net For an enzyme like MTOB transaminase, rational design could be employed to:

Modify the active site to improve its affinity for MTOB.

Redesign the enzyme to reduce product inhibition.

Alter cofactor requirements for broader industrial applicability.

The combination of computational design with directed evolution is an increasingly important approach for exploring an enzyme's sequence-space to create biocatalysts with significantly improved or entirely new functions. illinois.edu

Development of Cell-Free Systems for this compound Research and Production

Cell-free systems, which utilize cellular machinery without intact living cells, are emerging as powerful platforms for research and production in biotechnology. osti.gov These systems offer significant advantages, such as bypassing cellular regulation, enabling the synthesis of toxic compounds, and allowing for direct control over the reaction environment. osti.gov

In the context of this compound, cell-free systems have been instrumental in elucidating its role in metabolic pathways. Seminal research using cell-free homogenates from rat liver was crucial in identifying 2-keto-4-methylthiobutyrate (MTOB) as an intermediate in the synthesis of methionine from 5'-methylthioadenosine. researchgate.net This in vitro approach allowed for the isolation and characterization of steps in the methionine salvage pathway, which would be more complex to study in whole cells. researchgate.net

The development of robust, high-yielding cell-free gene expression platforms, for instance from Clostridium autoethanogenum or E. coli, provides the tools to prototype and optimize metabolic pathways involving MTOB. osti.govosti.gov These systems can be used for:

Metabolic Pathway Prototyping: Assembling and testing enzymes of the methionine salvage pathway in a controlled, cell-free environment to identify bottlenecks and optimize flux towards MTOB or its derivatives.

Enzyme Screening: Rapidly expressing and testing novel or engineered MTOB transaminases or other related enzymes identified from genomic data.

Bioproduction: Potentially using cell-free systems for the production of methionine from MTOB or other precursors, avoiding the metabolic burden on living cells.

By removing the constraints of cell viability, cell-free systems provide a versatile and efficient tool for both fundamental research into MTOB metabolism and the development of novel biotechnological production processes. osti.gov

Challenges and Future Research Directions in 4 Methylthio 2 Oxobutanoate Studies

Elucidation of Uncharacterized Metabolic Branches and Byproducts

A primary challenge in MTOB research is the complete mapping of its metabolic fate. While the main pathways are known, several branches and byproducts remain poorly characterized. In some bacterial genome-scale metabolic models, MTOB and its derivatives are identified as "dead-end" metabolites, indicating that the reactions governing their further use have not yet been identified. plos.org

One such derivative is S-adenosyl-4-methylthio-2-oxobutanoate, a byproduct of certain pathways that is often found as a gap in metabolic reconstructions. plos.orghmdb.ca The downstream processing of this compound is largely unknown. Furthermore, MTOB is a direct precursor to methional, a potent inducer of apoptosis. nih.gov Methional itself is further metabolized via oxidation to (methylthio)propionic acid or through a beta-hydroxylation reaction to produce malondialdehyde. nih.gov The precise in-vivo enzymatic mechanisms governing this hydroxylation step are not fully understood and represent a key area for future investigation. nih.gov

In some organisms, such as Bacillus subtilis, studies have shown that while the subtilis-type methionine salvage pathway is active, certain downstream metabolites of MTOB are not always detected, suggesting the existence of alternative, uncharacterized metabolic routes or points of rapid metabolic turnover. nih.gov Computational analyses have also suggested that MTOB can participate in alternative metabolic routes, such as bypassing a blocked canonical methionine biosynthesis pathway, highlighting the potential for undiscovered metabolic flexibility. oup.com

Table 1: Known and Potential Metabolic Fates of 4-Methylthio-2-oxobutanoate

Precursor Product Pathway/Process Status of Elucidation
L-Methionine This compound Transamination Well-characterized
This compound L-Methionine Methionine Salvage/Recycling Well-characterized
This compound Methional Apoptosis Induction Characterized
Methional (Methylthio)propionic acid Methional Oxidation Characterized
Methional Malondialdehyde Methional Beta-Hydroxylation Mechanism needs further in-vivo elucidation nih.gov
This compound S-adenosyl-4-methylthio-2-oxobutanoate Byproduct Formation Downstream fate poorly characterized plos.org
This compound 4-methylthio-2-hydroxybutyrate DMSP Synthesis Pathway Characterized in marine organisms frontiersin.org

Integration of Multi-Omics Data for Systems Biology Understanding of this compound Metabolism

Understanding the complex regulatory network governing MTOB metabolism requires a systems-level approach. The integration of multiple high-throughput "omics" datasets (transcriptomics, metabolomics, proteomics) is crucial for building comprehensive models of its function. Such approaches can move beyond linear pathways to reveal how MTOB metabolism is dynamically regulated in response to genetic and environmental changes.

A key challenge is to effectively integrate these disparate data types. plos.org Computational pipelines are being developed to overlay transcriptomic and metabolomic data onto constraint-based stoichiometric models. plos.org This allows researchers to predict how changes in gene expression influence metabolic fluxes and to distinguish between transcriptional and purely metabolic levels of regulation. plos.org

For example, an integrated analysis of untargeted metabolomics and transcriptomics in bacteria revealed unexpected connections between the methionine salvage pathway, involving MTOB, and other major pathways like isoprenoid biosynthesis. nih.gov This study demonstrated that such an integrated approach can uncover novel biological insights that would be missed by analyzing each dataset in isolation. nih.gov Similar multi-omics strategies have been proposed for studying DMSP metabolism in marine diatoms, where MTOB is a key intermediate. colab.ws The future of MTOB research will heavily rely on these systems biology approaches to unravel its regulatory architecture in diverse organisms. mpg.de

High-Throughput Screening Methodologies for Novel Enzymes and Inhibitors

The enzymes that produce and consume MTOB are attractive targets for both biotechnological and therapeutic applications. Developing high-throughput screening (HTS) methodologies is essential for the rapid discovery of novel enzymes with desired properties or potent and specific inhibitors. researchgate.net

Key enzymatic targets include:

Aminotransferases (Transaminases): These enzymes catalyze the interconversion of MTOB and methionine. nih.govebi.ac.uk Inhibitors of this enzyme have been shown to selectively halt the growth of transformed, methionine-dependent cancer cells that can otherwise survive on MTOB. nih.gov This provides a strong rationale for developing HTS assays to screen large compound libraries for more effective inhibitors. nih.govplos.org

Methylthioalkylmalate (MAM) Synthases: In plants, these enzymes use MTOB as a starting substrate for the chain-elongation reactions that produce a variety of glucosinolates. oup.com The biochemical characterization of these enzymes, including their kinetic parameters, provides the necessary foundation for designing HTS assays to find inhibitors or to engineer enzymes with altered substrate specificities. oup.com

Future HTS campaigns will likely leverage fluorescence-based assays, which are common for enzyme targets, and advanced microfluidic techniques that allow for the rapid screening of compounds using minimal reagents. researchgate.netrsc.org The goal of such screens would be to identify starting compounds for medicinal chemistry efforts or to discover novel biocatalysts for metabolic engineering. researchgate.net

Table 2: Key Enzyme Targets for HTS in MTOB Metabolism

Enzyme Target Pathway Potential Application of HTS
Methionine Aminotransferase Methionine Salvage Discovery of selective inhibitors for cancer therapy nih.gov
Methylthioalkylmalate (MAM) Synthase Glucosinolate Biosynthesis Discovery of inhibitors to modify plant secondary metabolism; discovery of novel enzymes for biocatalysis oup.com

Advanced In Vitro and Ex Vivo Model Development for Mechanistic Insights (Excluding Human Clinical Trials)

To probe the specific cellular and molecular mechanisms involving MTOB, researchers rely on a variety of model systems. A significant future direction is the development of more sophisticated in vitro and ex vivo models that better recapitulate the complexity of native biological environments.

Currently, studies often employ established cell lines. For instance, the BAF3 murine lymphoid cell line has been used as an in vitro model to demonstrate that methional, derived from MTOB, is a potent mediator of apoptosis. nih.gov Likewise, comparative studies using normal (MRC-5) and cancerous (HeLa) cell lines have been instrumental in understanding the role of MTOB and its transaminase in methionine-dependent cancer growth. nih.gov

However, these 2D cell culture models have limitations. The future lies in developing advanced models such as:

Organoid Cultures: These are self-organizing 3D structures grown from stem cells that mimic the architecture and function of an organ. They would provide a more physiologically relevant context to study the effects of MTOB and its metabolites on tissue-specific processes.

Precision-Cut Tissue Slices: This ex vivo technique maintains the complex multi-cellular environment and architecture of a tissue for a short period, allowing for mechanistic studies on how MTOB is metabolized and what its effects are in a native context.

Co-culture Systems: Developing models that include multiple cell types (e.g., epithelial cells and immune cells) can help elucidate the intercellular signaling roles of MTOB and its derivatives.

These advanced models will be critical for dissecting complex biological phenomena, such as the apoptotic mechanisms induced by MTOB metabolites, in a more accurate and translatable manner. researchgate.net

Environmental and Ecological Roles Beyond Terrestrial Plants

While MTOB is important in terrestrial plants for producing glucosinolates, its most significant ecological role may lie in the marine environment. MTOB is a central intermediate in the biosynthesis of dimethylsulfoniopropionate (DMSP), one of the most abundant organosulfur compounds on Earth. frontiersin.organnualreviews.org

This pathway, known as the transamination pathway, has been identified in a vast array of marine organisms, including:

Phytoplankton frontiersin.org

Macroalgae (seaweeds) frontiersin.orgresearchgate.net

Corals jcu.edu.au

Marine bacteria jcu.edu.au

In this pathway, methionine is first converted to MTOB, which is then reduced and methylated to eventually form DMSP. frontiersin.org DMSP plays critical roles for these organisms as an osmoprotectant, antioxidant, and signaling molecule. annualreviews.org When released into the environment, DMSP is the primary precursor to the climate-active gas dimethyl sulfide (B99878) (DMS), which influences atmospheric chemistry and cloud formation. annualreviews.org

Future research must focus on how environmental stressors like temperature and light availability affect the metabolic flux through MTOB to DMSP in these organisms. researchgate.net Furthermore, the role of MTOB in the metabolism of other ecologically important microorganisms, such as fungi (Saccharomyces cerevisiae) and non-marine bacteria (Klebsiella pneumoniae), is an area ripe for exploration. ebi.ac.ukymdb.ca

Q & A

What analytical techniques are recommended for confirming the identity of 4-Methylthio-2-oxobutanoate in purified samples?

Basic
To confirm identity, use a combination of:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Compare the molecular ion peak ([M+H]+) with the theoretical m/z of 148.0194 (monoisotopic mass) .
  • Nuclear Magnetic Resonance (NMR): Analyze 1^1H and 13^{13}C NMR spectra for characteristic signals, such as the methylthio group (δ ~2.1 ppm for CH3_3S) and the ketone carbonyl (δ ~200 ppm) .
  • Infrared Spectroscopy (IR): Identify the C=O stretch (~1700–1750 cm1^{-1}) and S–C vibrations (~600–700 cm1^{-1}) .
    Cross-reference data with published spectral libraries or synthetic standards to ensure accuracy.

How can researchers optimize synthesis yields of this compound derivatives for cytotoxic studies?

Advanced
Optimization strategies include:

  • Controlled Diazotization: Use ice-cold conditions (<5°C) during diazonium salt formation to prevent side reactions .
  • Catalytic Additives: Introduce sodium acetate (as in ) to stabilize intermediates and improve coupling efficiency .
  • Solvent Selection: Employ polar aprotic solvents (e.g., ethanol) to enhance solubility of intermediates .
  • Purification Protocols: Recrystallize products from methanol or ethanol to remove unreacted starting materials . Typical yields of 80–86% have been reported under optimized conditions .

What metabolic pathways involve this compound as an intermediate?

Basic
The compound participates in:

  • Demethiolation: Catalyzed by microbial enzymes, yielding methanethiol (MT) and 2-oxobutanoate, a precursor for amino acid biosynthesis .
  • Cytotoxin Biosynthesis: Derivatives like hydrazono-oxobutanoates exhibit cytotoxic activity, potentially via inhibition of mitochondrial enzymes .
    Pathways are context-dependent; verify enzyme specificity (e.g., YfaU in Saccharomyces cerevisiae) using knockout strains .

How can discrepancies in enzymatic transformation rates of this compound across studies be resolved?

Advanced
Address contradictions by:

  • Standardized Assays: Use uniform substrate concentrations (e.g., 1–10 mM) and buffer conditions (pH 7.4, 37°C) to minimize variability .
  • Enzyme Source Validation: Compare activity across purified vs. crude extracts (e.g., fungal vs. bacterial cultures) .
  • Kinetic Replicates: Perform triplicate measurements with error margins <5%. Conflicting data may arise from unspecific enzymatic side reactions (e.g., pyruvate decarboxylation competing with demethiolation) .

What strategies are effective for isolating this compound from complex biological matrices?

Advanced
Isolation protocols include:

  • Solid-Phase Extraction (SPE): Use C18 columns with methanol/water gradients to separate the compound from polar contaminants .
  • High-Performance Liquid Chromatography (HPLC): Employ a reversed-phase C18 column (flow rate: 1 mL/min; detection: UV at 254 nm) .
  • Derivatization: Convert the compound to a stable hydrazone derivative (e.g., with 2,4-dinitrophenylhydrazine) for enhanced detectability .

How do structural modifications (e.g., hydrazone derivatives) affect the bioactivity of this compound?

Advanced
Modifications alter bioactivity via:

  • Electronic Effects: Electron-withdrawing groups (e.g., –Cl) on hydrazone derivatives increase cytotoxicity by enhancing electrophilicity at the ketone moiety .
  • Steric Hindrance: Bulky substituents (e.g., 2,6-dimethylphenyl) reduce enzymatic degradation, prolonging intracellular retention .
    Validate using in vitro assays (e.g., MTT on cancer cell lines) and molecular docking to predict target binding .

What are the key challenges in crystallizing this compound derivatives for structural studies?

Advanced
Challenges include:

  • Polymorphism: Multiple crystal forms may arise due to flexible side chains. Use slow evaporation from methanol or ethanol to favor single-crystal growth .
  • Hydrogen Bonding: Intramolecular N–H⋯O bonds (S(6) motif) stabilize the structure but complicate packing symmetry. Optimize solvent polarity to balance H-bond networks .
  • Data Collection: Resolve weak diffraction (common with sulfur-containing compounds) using synchrotron radiation or low-temperature (100 K) crystallography .

How can researchers validate the purity of synthetic this compound?

Basic
Validate purity via:

  • Chromatographic Methods: HPLC or TLC (Rf_f ~0.5 in ethyl acetate/hexane, 1:1) with ≥95% peak area .
  • Elemental Analysis: Match experimental C, H, O, S percentages to theoretical values (C: 40.53%, H: 5.44%, O: 32.39%, S: 21.64%) .
  • Melting Point: Compare observed m.p. (e.g., 338–340 K for hydrazone derivatives) with literature values .

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